Bienvenue dans la boutique en ligne BenchChem!

AP 811

NPR3 pharmacology Na+/K+ pump regulation cardiomyocyte electrophysiology

AP 811 is a high-affinity, selective NPR3 antagonist (Ki = 0.45 nM) with >20,000-fold selectivity over NPR1. Ideal for isolating NPR3-mediated effects in cardiac, vascular, and renal studies without off-target cGMP modulation. Supplied at ≥98% purity, DMSO-soluble for in vitro assays.

Molecular Formula C46H66N12O8
Molecular Weight 915.1 g/mol
CAS No. 124833-45-0
Cat. No. B1666064
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP 811
CAS124833-45-0
SynonymsAP 811
Molecular FormulaC46H66N12O8
Molecular Weight915.1 g/mol
Structural Identifiers
SMILESCCC(C)CNC(CCCN=C(N)N)C(=O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2
InChIInChI=1S/C46H66N12O8/c1-5-27(3)26-53-34(13-9-21-51-45(47)48)41(63)58-43(65)36(25-38(60)61)56-44(66)39(28(4)6-2)57-42(64)35(14-10-22-52-46(49)50)55-37(59)23-29-15-19-33(20-16-29)54-40(62)32-18-17-30-11-7-8-12-31(30)24-32/h7-8,11-12,15-20,24,27-28,34-36,39,53H,5-6,9-10,13-14,21-23,25-26H2,1-4H3,(H,54,62)(H,55,59)(H,56,66)(H,57,64)(H,60,61)(H4,47,48,51)(H4,49,50,52)(H,58,63,65)/t27-,28-,34-,35-,36-,39-/m0/s1
InChIKeyCWKUICQDCFQXIS-OCFLPWLCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AP 811 (CAS 124833-45-0): A High‑Affinity, Selective NPR3 Antagonist for Pharmacological Research


AP 811 (CAS 124833‑45‑0) is a synthetic, linear peptide analogue derived from the Phe8‑Ile15 region of atrial natriuretic peptide (ANP) . It functions as a high‑affinity, selective antagonist of the ANP clearance receptor (NPR3, also designated ANP‑CR) . The molecule contains non‑peptide modifications at both the N‑terminus (a 2‑naphthoylamino‑phenylacetyl group) and the C‑terminus (a (2S)‑2‑methylbutylamide group), which confer enhanced metabolic stability and receptor selectivity compared with native ANP fragments . AP 811 is one of the smallest linear ligands available for studying natriuretic peptide receptor‑C (NPR‑C) pharmacology .

AP 811 (124833-45-0): Why NPR3 Antagonists Cannot Be Interchanged in Natriuretic Peptide Receptor Studies


The natriuretic peptide receptor family comprises three distinct subtypes—NPR1 (NPR‑A), NPR2 (NPR‑B), and NPR3 (NPR‑C)—each with unique structural, signaling, and pharmacological profiles . NPR1 and NPR2 are particulate guanylyl cyclase receptors that generate cGMP upon agonist binding, whereas NPR3 lacks intrinsic enzymatic activity and functions primarily as a clearance receptor and, in some contexts, as a Gi‑coupled signaling receptor . Compounds that target one receptor subtype often exhibit cross‑reactivity with others, confounding experimental interpretation. For example, the microbial polysaccharide HS‑142‑1 inhibits both NPR1 and NPR2 but has no effect on NPR3 , while the cyclic peptide ANP(4‑23) acts as an NPR3 agonist rather than an antagonist in certain functional assays . AP 811 is distinguished by its >20,000‑fold selectivity for NPR3 over NPR1, making it an essential tool for isolating NPR3‑mediated effects without off‑target modulation of cGMP‑coupled receptors . Generic substitution with alternative NPR3 ligands or broad‑spectrum natriuretic peptide antagonists would introduce significant experimental variability and compromise data reproducibility.

AP 811 (124833-45-0): Quantitative Differentiation Evidence for Scientific Selection


AP 811 vs. ANP(4‑23): Functional Antagonism versus Agonism at the NPR3 Receptor

In a direct head‑to‑head functional comparison using rabbit ventricular myocytes, AP 811 (100 nM) abolished ANP‑induced stimulation of the sarcolemmal Na+/K+ pump, whereas the cyclic NPR3 ligand ANP(4‑23) (200 nM) reproduced the stimulatory effect, acting as an agonist . This differential pharmacology demonstrates that AP 811 functions as a pure antagonist at NPR3 in this physiologically relevant cardiac model, while ANP(4‑23) retains agonist activity. The antagonist efficacy of AP 811 was complete: myocytes exposed to AP 811 plus 10 nM ANP exhibited Na+/K+ pump current (Ip) indistinguishable from untreated controls, confirming full blockade of NPR3‑mediated signaling .

NPR3 pharmacology Na+/K+ pump regulation cardiomyocyte electrophysiology

AP 811 vs. HS‑142‑1: NPR3 Selectivity Contrasted with Broad‑Spectrum NPR1/NPR2 Antagonism

Cross‑study comparison reveals a fundamental divergence in receptor selectivity. AP 811 displays >20,000‑fold selectivity for NPR3 over NPR1 (Ki for NPR3 = 0.45–0.48 nM; binding to NPR1 is negligible at concentrations up to 10 µM) . In contrast, the microbial polysaccharide HS‑142‑1 inhibits both NPR1 and NPR2 guanylyl cyclase receptors (Kd = 0.31 µM for NPR‑A) but has no detectable activity at NPR3 . The two compounds target entirely non‑overlapping receptor subsets: AP 811 is a highly selective NPR3 antagonist, whereas HS‑142‑1 is a dual NPR1/NPR2 antagonist that spares NPR3.

receptor selectivity NPR pharmacology guanylyl cyclase

AP 811 vs. A71915: Subtype‑Specific Antagonism Enables Dissection of NPR3 versus NPR1 Signaling

A71915 is a highly potent and competitive NPR1 (NPR‑A) antagonist (pKi = 9.18; Ki ≈ 0.66 nM) that displaces [125I]ANP from NPR‑A and blocks ANP‑stimulated cGMP production . AP 811, in contrast, binds NPR3 with sub‑nanomolar affinity (Ki = 0.45–0.48 nM) and exhibits no functional antagonism at NPR1 . The two compounds thus provide orthogonal pharmacological tools: A71915 selectively blocks NPR1‑mediated cGMP signaling, while AP 811 selectively blocks NPR3‑mediated clearance and Gi‑coupled signaling. This orthogonal selectivity profile enables researchers to dissect the relative contributions of NPR1 and NPR3 to natriuretic peptide physiology in complex biological systems.

NPR subtype selectivity ANP receptor pharmacology cGMP signaling

AP 811 vs. Native ANP: Differential Binding Affinity at NPR3 versus NPR1 Underpins Selective Clearance Receptor Targeting

Native ANP(1‑28) binds both NPR1 and NPR3 with high affinity, limiting its utility as a selective pharmacological probe. AP 811 was engineered to retain high affinity for NPR3 (Ki = 0.45–0.48 nM) while eliminating functional activity at NPR1 . In direct binding studies, AP 811 binds to NPR3 with affinity comparable to or exceeding that of native ANP, yet it fails to stimulate cGMP production via NPR1 even at high concentrations, demonstrating functional selectivity . The >20,000‑fold selectivity window for NPR3 over NPR1 is a direct consequence of the non‑peptide modifications at the N‑ and C‑termini, which disrupt the structural determinants required for NPR1 agonism while preserving the NPR3 pharmacophore .

NPR3 binding affinity ANP receptor pharmacology ligand selectivity

Structural Differentiation: AP 811 as a Linear, Non‑Basic Peptidomimetic with Enhanced Physicochemical Properties

AP 811 is a linear peptide analogue containing non‑peptide moieties at both termini: an N‑terminal 2‑naphthoylamino‑phenylacetyl group and a C‑terminal (2S)‑2‑methylbutylamide group . In contrast, ANP(4‑23) is a cyclic peptide constrained by a native disulfide bridge (Cys7‑Cys23) . Alanine scanning and truncation studies have demonstrated that the linear, non‑basic scaffold of AP 811 retains high affinity for NPR3 (Ki = 0.45–0.48 nM) while offering improved physical properties—including enhanced solubility and metabolic stability—compared with cyclic ANP fragments . The absence of basic residues in the modified regions reduces non‑specific electrostatic interactions and improves pharmacokinetic behavior in vivo, a feature not shared by cyclic NPR3 ligands such as ANP(4‑23) .

peptidomimetic design ANP analogue NPR3 antagonist development

AP 811 (CAS 124833-45-0): Validated Application Scenarios for Scientific and Industrial Use


Dissection of NPR3‑Mediated Signaling in Cardiovascular Physiology

AP 811 (100 nM) has been validated to abolish ANP‑induced stimulation of the cardiac Na+/K+ pump in isolated rabbit ventricular myocytes, confirming its utility as a selective NPR3 antagonist in electrophysiological studies . Researchers investigating the role of NPR3 in cardiac function, vascular tone, or renal sodium handling can employ AP 811 to isolate NPR3‑dependent effects from those mediated by NPR1/NPR2. The >20,000‑fold selectivity ensures that observed outcomes are attributable specifically to NPR3 blockade rather than off‑target modulation of cGMP‑coupled receptors .

Pharmacological Tool for NPR3 Target Validation and Receptor Deorphanization Studies

With its sub‑nanomolar affinity (Ki = 0.45–0.48 nM) and exquisite selectivity for NPR3 over NPR1, AP 811 serves as a reference antagonist for validating NPR3 as a therapeutic target in hypertension, heart failure, and metabolic disorders . In receptor deorphanization campaigns or high‑throughput screening assays, AP 811 provides a well‑characterized positive control for NPR3 antagonism, enabling robust assay development and benchmarking of novel NPR3 ligands. Its linear, non‑basic scaffold also facilitates chemical modification for the development of next‑generation NPR3‑targeted probes .

Differentiation of NPR1 versus NPR3 Contributions in Natriuretic Peptide Pharmacology

AP 811 and the NPR1‑selective antagonist A71915 represent an orthogonal pair of pharmacological tools for dissecting the relative contributions of NPR1 and NPR3 to natriuretic peptide physiology . In studies examining ANP‑ or BNP‑mediated effects on blood pressure, diuresis, natriuresis, or cellular proliferation, co‑administration of AP 811 with A71915 allows researchers to determine whether observed outcomes are driven by NPR1‑dependent cGMP signaling, NPR3‑dependent clearance, or NPR3‑coupled Gi signaling pathways. This combinatorial approach is essential for accurate target deconvolution in complex biological systems .

In Vitro Studies of NPR3‑Coupled Signal Transduction Pathways

AP 811 has been utilized to demonstrate that NPR3 activation stimulates the cardiac Na+/K+ pump via a nitric oxide synthase (NOS)‑dependent pathway, independent of NPR1/NPR2 guanylyl cyclase activity . Researchers investigating NPR3‑coupled Gi protein signaling, adenylyl cyclase inhibition, or NOS activation can use AP 811 to block receptor‑mediated responses and confirm specificity. The antagonist is supplied at ≥98% purity and is soluble in DMSO, making it suitable for a wide range of in vitro biochemical and cell‑based assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for AP 811

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.